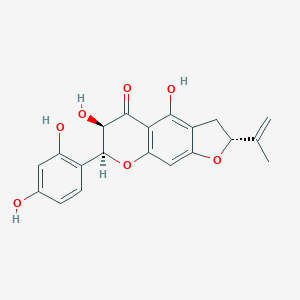
Shuterone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shuterone B is a natural compound that is found in the roots of the plant Paeonia lactiflora. It has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
The exact mechanism of action of Shuterone B is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
Biochemische Und Physiologische Effekte
Shuterone B has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, it has been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Shuterone B in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, its availability in large quantities makes it a cost-effective option for research. However, one limitation is the lack of standardization in the extraction and purification methods, which can lead to variations in the quality and quantity of the extracted compound.
Zukünftige Richtungen
There are several future directions for research on Shuterone B. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating diabetes by modulating insulin sensitivity. Furthermore, research can be conducted to standardize the extraction and purification methods to ensure the consistency and quality of the extracted compound.
Conclusion:
Shuterone B is a natural compound found in the roots of Paeonia lactiflora that has potential therapeutic properties in various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to standardize the extraction and purification methods.
Synthesemethoden
Shuterone B is extracted from the roots of Paeonia lactiflora using various methods, including steam distillation, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
Shuterone B has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been investigated for its potential use in treating cardiovascular disorders, neurodegenerative diseases, and diabetes.
Eigenschaften
CAS-Nummer |
105454-03-3 |
|---|---|
Produktname |
Shuterone B |
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |
InChI-Schlüssel |
YCKRFEBXJFABIS-CWVNLOTRSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



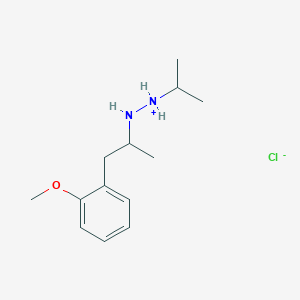
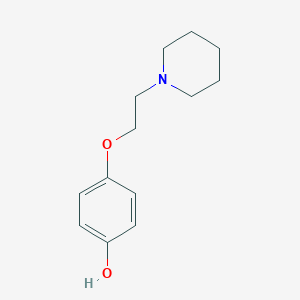

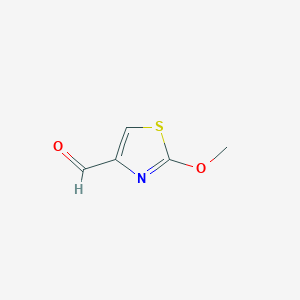
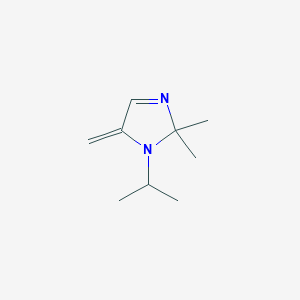

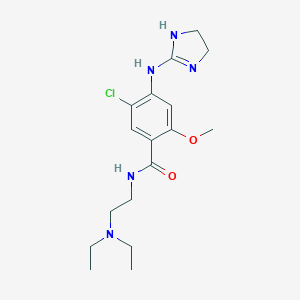

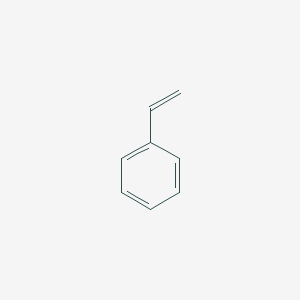

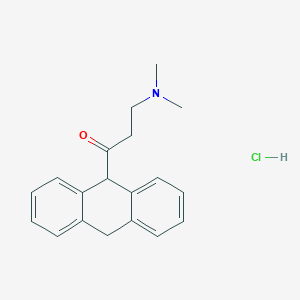

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)